3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Physicochemical property Building block design

3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 2142660-18-0) is a densely functionalized heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family. It bears three synthetically orthogonal handles: a C-3 bromine suitable for transition-metal-catalyzed cross-coupling, a C-2 trifluoromethyl group that modulates electronic character and lipophilicity, and a C-7 primary amine available for amidation, sulfonylation, or reductive amination.

Molecular Formula C7H4BrF3N4
Molecular Weight 281.03 g/mol
Cat. No. B10904176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC7H4BrF3N4
Molecular Weight281.03 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C(=N2)C(F)(F)F)Br)N=C1)N
InChIInChI=1S/C7H4BrF3N4/c8-4-5(7(9,10)11)14-15-3(12)1-2-13-6(4)15/h1-2H,12H2
InChIKeyDRCHIFFSAIYKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine – Core Building Block Profile for Targeted Heterocyclic Library Synthesis


3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 2142660-18-0) is a densely functionalized heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family. It bears three synthetically orthogonal handles: a C-3 bromine suitable for transition-metal-catalyzed cross-coupling, a C-2 trifluoromethyl group that modulates electronic character and lipophilicity, and a C-7 primary amine available for amidation, sulfonylation, or reductive amination . With a molecular weight of 281.03 Da, an XLogP3 of 1.6, and six hydrogen-bond acceptors, this scaffold sits in a physicochemical space distinct from its 2-methyl and 2-unsubstituted congeners, making it a privileged starting point for fragment- and target-focused library design in kinase and anti-infective programs [1].

Why 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by 2-Methyl or 2-Unsubstituted Analogs


Simple replacement of the 2-CF₃ moiety with a 2-CH₃ group or hydrogen eliminates the synergistic electronic and steric features that drive both reactivity and target engagement. The 2-CF₃ group withdraws electron density from the pyrazole ring, lowering the HOMO energy and enhancing oxidative metabolic stability relative to the 2-methyl analog . Concomitantly, the trifluoromethyl substituent increases lipophilicity by 0.5 log units (XLogP3 1.6 vs. 1.1) and more than doubles the hydrogen-bond acceptor count (6 vs. 3) compared with the 3-bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine . These differences directly impact membrane permeability, solubility, and protein-ligand complementarity, meaning that SAR established for 2-methyl or 2-unsubstituted cores does not translate to the 2-CF₃ series. For medicinal chemists seeking to replicate or advance literature-validated pyrazolo[1,5-a]pyrimidine leads, procuring the exact 2-CF₃-3-bromo-7-amine building block is therefore non-negotiable.

Quantitative Differentiation of 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine from Closest Analogs


Lipophilicity Elevation: XLogP3 Comparison with 2-Methyl and 2-Unsubstituted Analogs

The target compound exhibits a calculated XLogP3 of 1.6, representing a 0.5 log unit increase over 3-bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (XLogP3 = 1.1) and a 0.9 log unit increase over 3-bromopyrazolo[1,5-a]pyrimidin-7-amine (XLogP3 = 0.7) . This incremental lipophilicity, driven by the 2-CF₃ substituent, correlates with improved passive membrane permeability and may enhance oral bioavailability in lead series derived from this scaffold.

Lipophilicity Physicochemical property Building block design

Hydrogen-Bond Acceptor Capacity: 2-CF₃ Doubles HBA Count Relative to 2-Methyl Analog

The target compound possesses 6 hydrogen-bond acceptors (from the 2-CF₃ fluorine atoms, pyrimidine N atoms, and 7-NH₂), compared with only 3 HBA for both 3-bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine and 3-bromopyrazolo[1,5-a]pyrimidin-7-amine . The additional HBA capacity originates entirely from the three fluorine atoms of the trifluoromethyl group, which can engage in orthogonal multipolar interactions with protein backbone amides and side-chain residues, potentially strengthening ligand–target binding.

Hydrogen bonding Solubility Target engagement

Synthetic Divergence: C-3 Bromo Enables Suzuki–Miyaura Cross-Coupling for Rapid Library Expansion

The C-3 bromine substituent serves as a competent leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling. In a closely related 3-bromopyrazolo[1,5-a]pyrimidine system, Jismy et al. achieved C-3 arylation with aryl- and heteroaryl boronic acids in 60–93% isolated yields using XPhosPdG2/XPhos under microwave irradiation at 80 °C for 1 hour [1]. This protocol was successfully extended to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, demonstrating that the 3-bromo handle tolerates the presence of a trifluoromethyl group on the adjacent position. By contrast, the analogous 3-unsubstituted (3-H) building block is inert to this transformation, while the 3-chloro analog typically requires more forcing conditions (higher catalyst loadings or temperatures >100 °C), risking decomposition of the 7-amine functionality [2].

Suzuki coupling C–C bond formation Library synthesis

Biological Activity Enhancement: 2-Trifluoromethyl Group Correlates with Improved Antiplasmodial Potency

In a systematic SAR study of 7-arylaminopyrazolo[1,5-a]pyrimidines as PfDHODH inhibitors, Azeredo et al. demonstrated that incorporating a trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core led to a measurable increase in antiplasmodial activity. Compound 30 (R₂ = CH₃, R₅ = CF₃, Ar = 7-β-naphthyl) exhibited an IC₅₀ of 0.16 ± 0.01 µM against PfDHODH, compared with 4 ± 1 µM for the 2-CH₃ analog (compound 25) and 6 ± 1 µM for the 2,5-bis-CF₃ analog (compound 19) [1]. Although the protein target is distinct, this class-level SAR indicates that the 2-CF₃ substituent can enhance target engagement, a trend that is expected to translate to kinase and other enzyme targets where the pyrazolo[1,5-a]pyrimidine core is established.

Antimalarial PfDHODH inhibition Structure–activity relationship

High-Value Application Scenarios for 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Kinase-Focused Fragment Library Synthesis

The three orthogonal reactive handles (C-3 Br, C-2 CF₃, C-7 NH₂) enable sequential diversification to generate libraries of ATP-competitive kinase inhibitors. A typical workflow involves: (i) Suzuki–Miyaura coupling at C-3 to introduce aryl/heteroaryl groups; (ii) amide or sulfonamide formation at C-7 to modulate hinge-binding interactions; and (iii) retention of the 2-CF₃ group to maintain metabolic stability and lipophilicity [1]. The 0.5 log unit higher XLogP3 of the 2-CF₃ scaffold compared to the 2-methyl analog provides an improved starting point for balancing permeability and solubility in lead optimization [2].

Antiparasitic Lead Optimization Targeting PfDHODH or Related Dihydroorotate Dehydrogenases

Class-level SAR from Azeredo et al. indicates that a 2-CF₃ substituent on the pyrazolo[1,5-a]pyrimidine core can deliver up to 25-fold improvement in PfDHODH inhibitory potency compared to 2-CH₃ analogs [1]. Using 3-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine as the starting material, medicinal chemists can install diverse aryl groups at C-3 via Suzuki coupling and explore 7-amino substitutions to optimize potency, selectivity, and pharmacokinetic profiles against Plasmodium species.

Targeted Protein Degrader (PROTAC) Linker Attachment

The C-7 primary amine provides a synthetically convenient attachment point for polyethylene glycol (PEG) or alkyl linkers commonly used in PROTAC design. The 2-CF₃ group enhances the metabolic stability of the resulting bifunctional molecule, while the C-3 bromine permits late-stage diversification of the target-binding moiety via cross-coupling [1]. The six hydrogen-bond acceptors of the 2-CF₃ scaffold—double the count of the 2-methyl analog—may also contribute to improved solubility of the final PROTAC conjugate [2].

GPCR Ligand Scaffold Expansion via C-3 Arylation

Pyrazolo[1,5-a]pyrimidines have been reported as sigma receptor ligands and CRF antagonists. The 3-bromo-2-(trifluoromethyl) substitution pattern provides a versatile entry point for C-3 arylation with boronic acids bearing pendant amines, alcohols, or carboxylic acids, enabling rapid exploration of structure–activity relationships at GPCR targets [1]. The elevated lipophilicity (XLogP3 1.6) of this building block aligns with the typical physicochemical profile of CNS-penetrant GPCR ligands.

Quote Request

Request a Quote for 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.